molecular formula C13H23NO5 B15278766 Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate

Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate

Cat. No.: B15278766
M. Wt: 273.33 g/mol
InChI Key: CVBLNNNHPBYDIV-ZANVPECISA-N
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Description

Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxy group on a cyclopentane ring. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Introduction of Hydroxy Group: A hydroxy group is introduced at the desired position through oxidation or other suitable reactions.

    Amino Group Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of Carboxylate: The carboxylate group is introduced through esterification or other suitable reactions.

    Final Purification: The final compound is purified using techniques such as chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group and hydroxy group play crucial roles in its reactivity and interactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.

    Boc-Protected Amino Acids: Compounds with Boc-protected amino groups used in peptide synthesis.

    Hydroxycyclopentane Derivatives: Compounds with hydroxy groups on cyclopentane rings.

Uniqueness

Rel-ethyl (1S,3S)-1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl (1S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h9,15H,5-8H2,1-4H3,(H,14,17)/t9-,13-/m0/s1

InChI Key

CVBLNNNHPBYDIV-ZANVPECISA-N

Isomeric SMILES

CCOC(=O)[C@@]1(CC[C@@H](C1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1(CCC(C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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